2-(3-Methyl-1-pyrrolyl)phenol
Description
2-(3-Methyl-1-pyrrolyl)phenol is a phenolic compound featuring a phenol ring substituted at the 2-position with a 3-methylpyrrole group. The pyrrole moiety, a five-membered aromatic heterocycle with one nitrogen atom, introduces electron-rich characteristics, while the methyl group at the 3-position modulates steric and electronic properties. The phenol group (-OH) contributes hydrogen-bonding capacity, influencing solubility, reactivity, and molecular aggregation patterns.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(3-methylpyrrol-1-yl)phenol |
InChI |
InChI=1S/C11H11NO/c1-9-6-7-12(8-9)10-4-2-3-5-11(10)13/h2-8,13H,1H3 |
InChI Key |
BILXSOAWOIHGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Methyl-1-pyrrolyl)phenol with structurally related compounds from the evidence:
Key Observations:
- Hydrogen Bonding: The phenolic -OH in this compound enables strong hydrogen-bond donor activity, contrasting with esterified phenols (e.g., 4-Acetoxyphenyl acetate), which lack acidic protons and exhibit weaker intermolecular interactions .
- Electronic Effects : Pyrrole’s electron-rich nature contrasts with pyridine’s electron-deficient ring in halogenated derivatives (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine), affecting reactivity in metal coordination or charge-transfer complexes .
Hydrogen-Bonding Patterns and Crystallization
As per Etter’s graph-set analysis (), this compound likely forms chains or dimers via O-H···N (pyrrole) interactions. This contrasts with pyrrolidine derivatives (e.g., [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol), where -OH and ether oxygen participate in bifurcated hydrogen bonds, creating layered networks . Phenol esters () primarily engage in weaker C=O···H interactions, leading to less directional packing.
Physicochemical Properties
- Solubility: The phenolic -OH enhances aqueous solubility compared to esters (e.g., 4-Nitrobenzoyl palmitate, ), which are lipophilic .
- Acidity: The phenol group (pKa ~10) is more acidic than pyrrolidine -OH (pKa ~15–16) but less acidic than nitro-substituted phenols (pKa ~7–8) .
- Thermal Stability : Methyl substitution on pyrrole may improve thermal stability relative to unmethylated analogs, as seen in halogenated pyridines () .
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